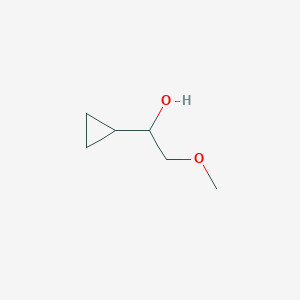

1-Cyclopropyl-2-methoxyethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-2-methoxyethan-1-ol is a chemical compound with the CAS Number: 1340053-94-2 . It has a molecular weight of 116.16 and is a liquid at room temperature . The IUPAC name for this compound is 1-cyclopropyl-2-methoxyethanol .

Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-methoxyethan-1-ol is 1S/C6H12O2/c1-8-4-6(7)5-2-3-5/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.It has a predicted boiling point of 168.8±8.0 °C and a predicted density of 1.063±0.06 g/cm3 . The compound’s pKa is predicted to be 14.36±0.20 .

Applications De Recherche Scientifique

Stereocontrolled Synthesis

- 1-Cyclopropyl-2-methoxyethan-1-ol and its derivatives are used in stereocontrolled synthetic approaches. A study by Baird, Huber, and Clegg (2001) demonstrated the preparation of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes through a procedure involving 1,3-dipolar cycloaddition followed by reduction, highlighting its application in complex organic syntheses (Baird, Huber, & Clegg, 2001).

Cascade Construction of Functionalized Compounds

- Lewis acid-catalyzed cascade constructions utilize arylmethylenecyclopropanes, closely related to 1-Cyclopropyl-2-methoxyethan-1-ol, to create functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process, described by Yao and Shi (2007), demonstrates the compound's versatility in organic synthesis (Yao & Shi, 2007).

Catalytic Synthesis Processes

- The compound plays a role in catalytic synthesis processes. Gabriele et al. (2000) discussed the use of 4-yn-1-ols, similar to 1-Cyclopropyl-2-methoxyethan-1-ol, in palladium-catalyzed syntheses, leading to the formation of methoxycarbonyl methylene tetrahydrofurans (Gabriele et al., 2000).

Photochemical Studies

- In photochemical studies, derivatives of 1-Cyclopropyl-2-methoxyethan-1-ol have been used to understand electron-transfer photochemistry. Herbertz and Roth (1998) utilized vinylcyclopropane, a related compound, to explore nucleophilic attacks and reaction patterns (Herbertz & Roth, 1998).

Asymmetric Synthesis of Cyclopropanes

- Cruz et al. (2005) used a reaction involving 2-methoxyfuran and a related compound for the asymmetric synthesis of cyclopropanes, highlighting its application in creating specific molecular configurations (Cruz et al., 2005).

Catalyzed Rearrangement Reactions

- Donnelly and Hoey (1975) demonstrated the use of cyclopropyl epoxides in acid-catalyzed rearrangement reactions to form 1- and 2- arylcyclobutenes, a process relevant to compounds like 1-Cyclopropyl-2-methoxyethan-1-ol (Donnelly & Hoey, 1975).

Safety and Hazards

The safety information available indicates that 1-Cyclopropyl-2-methoxyethan-1-ol has some hazards associated with it. The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation or serious eye irritation . The signal word for this compound is "Warning" .

Propriétés

IUPAC Name |

1-cyclopropyl-2-methoxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-4-6(7)5-2-3-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMHQGRMQFQPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-methoxyethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2885802.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)

![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B2885806.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2885809.png)

![1-(2-hydroxyethyl)-2-imino-N-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885811.png)

![4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2885812.png)